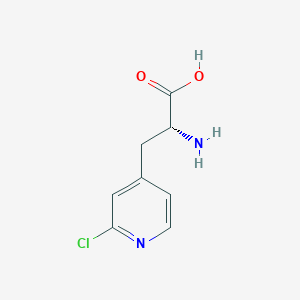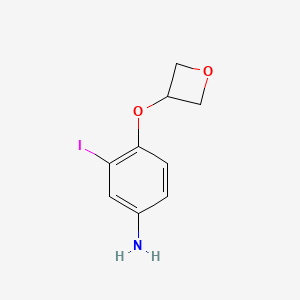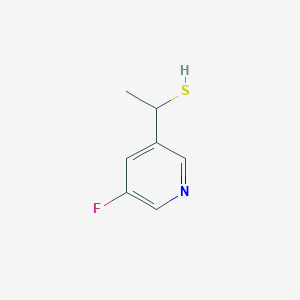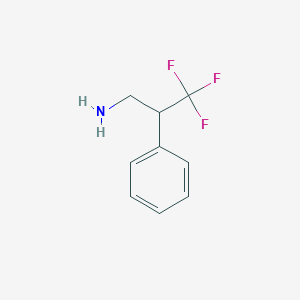
3-Hydroxy-2,3-dimethylhex-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,3-dimethylhex-4-enoic acid is an organic compound with the molecular formula C8H14O3 It contains a carboxylic acid group, a hydroxyl group, and a double bond within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-dimethylhex-4-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and oxidation steps to introduce the hydroxyl and carboxyl groups. The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are often carried out under controlled temperatures to ensure selectivity.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or biocatalytic methods. These methods can offer higher yields and better control over the purity of the final product. The use of biocatalysts, in particular, can provide a more environmentally friendly approach to synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2,3-dimethylhex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,3-dimethylhex-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Hydroxy-2,3-dimethylhex-4-enoic acid exerts its effects depends on its interactions with molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond within the structure can also participate in various chemical reactions, altering the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-2,3-dimethylhex-5-enoic acid
- 2-Hydroxy-3,3-dimethylhex-4-enoic acid
- 3,3-Dimethylhex-5-enoic acid
Uniqueness
3-Hydroxy-2,3-dimethylhex-4-enoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both a hydroxyl group and a carboxylic acid group in close proximity allows for unique interactions and reactions that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
(E)-3-hydroxy-2,3-dimethylhex-4-enoic acid |
InChI |
InChI=1S/C8H14O3/c1-4-5-8(3,11)6(2)7(9)10/h4-6,11H,1-3H3,(H,9,10)/b5-4+ |
InChI-Schlüssel |
DCHFNAJBCJWJTI-SNAWJCMRSA-N |
Isomerische SMILES |
C/C=C/C(C)(C(C)C(=O)O)O |
Kanonische SMILES |
CC=CC(C)(C(C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[5-Fluoro-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13316386.png)
![5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13316390.png)









